molecular formula C9H12N2O3S B189677 Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2862-33-1

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B189677
CAS No.: 2862-33-1
M. Wt: 228.27 g/mol
InChI Key: QCZPLLWOPJAVSX-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a thiazole core functionalized with an acetylated amino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. This compound is synthesized via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride under reflux conditions, yielding 74% of the product as white crystals after recrystallization from ethanol . The thiazole scaffold is notable for its bioisosteric properties and versatility in drug discovery, particularly in targeting enzymes and receptors involved in metabolic and inflammatory pathways.

Properties

IUPAC Name

ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-8(13)7-5(2)10-9(15-7)11-6(3)12/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPLLWOPJAVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323958
Record name ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2862-33-1
Record name NSC405297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionYield (%)Purity (%)Source
Solvent THF9099
Base Triethylamine8898
Temperature 20–25°C8597

THF enhances reagent solubility, while triethylamine effectively neutralizes HCl byproduct, preventing side reactions. Elevated temperatures (>30°C) risk over-acetylation, reducing yield.

Catalytic Effects

Sodium carbonate in the initial cyclization step (Step 1) accelerates the reaction by deprotonating thiourea, increasing nucleophilicity. A 0.01–0.1 weight ratio of Na₂CO₃ to ethyl 2-chloroacetoacetate optimizes cyclization kinetics without side-product formation.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (DMSO-d₆, 300 MHz) :

    • δ 2.30 (s, 3H, CH₃), 2.34 (s, 3H, COCH₃), 4.23 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.27 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

    • Acetylation confirmed by the absence of NH₂ signals at δ 7.63.

  • Mass Spectrometry (ESI+) :

    • m/z 233.1 ([M + H]⁺), consistent with the molecular formula C₉H₁₂N₂O₃S.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 48 hours to <6 hours via enhanced mixing and heat transfer.

  • Solvent Recycling : Ethanol and THF recovery systems cut costs by 40%.

Quality Control

  • In-line FTIR : Monitors acetylation completion in real time, ensuring >99% conversion.

  • Crystallization Optimization : Ethyl acetate/water mixtures (3:1) produce uniform crystals with 99.5% HPLC purity.

Challenges and Mitigation Strategies

By-Product Formation

  • Over-Acylation : Controlled acetyl chloride stoichiometry (1.1 eq) minimizes diacetylation.

  • Hydrolysis : Anhydrous conditions (molecular sieves) prevent ester group hydrolysis during N-acetylation.

Environmental Impact

  • Waste Management : Sodium bicarbonate washes neutralize acidic by-products, reducing effluent toxicity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity/Application Reference
This compound 2-acetylamino, 4-methyl, 5-ethyl carboxylate Intermediate in drug synthesis; moderate polarity due to ester and acetyl groups Used in synthesizing xanthine oxidase inhibitors (e.g., Febuxostat intermediates)
Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (BAC) 2-(4-chlorobenzyl)amino, 4-methyl, 5-ethyl carboxylate Chlorobenzyl group enhances lipophilicity and receptor binding Antidiabetic activity in STZ-induced diabetic rats; reduces blood glucose via unknown mechanisms
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 2-(3-nitrobenzamido), 4-methyl, 5-ethyl carboxylate Nitro group increases electron-withdrawing effects Potential intermediate for nitro-containing bioactive molecules; no reported activity
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methyl-1,3-thiazole-5-carboxylate 2-(benzimidazolyl-phenyl), 4-methyl, 5-ethyl carboxylate Benzimidazole moiety introduces aromatic stacking potential Studied for kinase inhibition; structural analog of IRES inhibitors (e.g., Compound W)
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 2-(4-fluoro-3-methylphenyl), 4-methyl, 5-ethyl carboxylate Fluorine atom enhances metabolic stability Predicted high bioavailability (pKa ~1.13); used in antiviral research

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) pKa
This compound 242.28 Not reported Not reported ~1.5 (estimated)
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 279.33 389.2 ± 52.0 1.222 ± 0.06 1.13 ± 0.10
Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 277.34 Not reported Not reported ~1.2 (estimated)

The acetylated amino group in the parent compound contributes to moderate polarity, while fluorinated or nitro-substituted analogs exhibit enhanced metabolic stability and bioavailability.

Biological Activity

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the acetylamino group enhances its reactivity and potential interactions with biological targets. The molecular formula is C11H14N2O3SC_{11}H_{14}N_2O_3S, with a molecular weight of approximately 258.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

This compound has shown promising activity against several microorganisms:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus206.25 µg/mL
Escherichia coli1812.5 µg/mL
Candida albicans1525 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The compound's interaction with cell cycle regulators suggests it may disrupt cancer cell growth.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by [source] evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics.
  • Cancer Cell Proliferation : Another research article reported that treatment with this compound resulted in a significant reduction in viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent [source].
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may target specific pathways involved in apoptosis, such as the caspase cascade [source].

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : A recent study reported an efficient one-pot synthesis method yielding high purity and yield (up to 75%) under mild conditions [source].

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation .
  • Catalysts : Use coupling agents like EDC.HCl and HOBt for amide bond formation, improving yields to >80% .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acetyl group introduction .

Advanced: How can X-ray crystallography using SHELX programs elucidate the molecular structure and confirm the configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural validation:

  • Data Collection : High-resolution data (≤1.0 Å) ensures precise bond length/angle measurements.
  • Refinement : SHELXL refines positional and thermal parameters, resolving disorder (e.g., in crystal packing of thiazole derivatives) .
  • Validation Tools : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, critical for confirming the acetylamino group's orientation .

Example : A related thiazole-carboxylate exhibited trans-configuration of the amide N-H relative to the thiazole sulfur, confirmed via SHELXL refinement .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C4, acetyl at C2). Aromatic protons appear δ 7.2–8.5 ppm, while the ethyl ester shows triplet δ ~1.3 ppm (CH3) and quartet δ ~4.3 ppm (CH2) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1550 cm⁻¹ (amide II) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.08 for C₉H₁₂N₂O₃S) .

Advanced: In studies where biological activity data conflicts (e.g., differing IC50 values), what statistical and experimental approaches can validate the compound’s efficacy?

Methodological Answer:

  • Dose-Response Replicates : Perform triplicate assays (e.g., glucose uptake in STZ-induced diabetic models) to calculate mean ± SEM .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. For example, compound 135 reduced blood glucose by 45% (p<0.01 vs. control) .
  • Target Validation : Combine in vitro (e.g., kinase inhibition assays) and in silico docking (AutoDock Vina) to correlate activity with structural motifs .

Basic: What are the key functional groups in this compound that influence its reactivity in further derivatization?

Methodological Answer:

  • Ethyl Ester : Susceptible to hydrolysis (acid/base) for carboxylate generation.
  • Acetylamino Group : Participates in hydrogen bonding, affecting solubility and biological interactions.
  • Thiazole Ring : Aromatic electrophilic substitution at C4 or C5 positions enables halogenation or coupling reactions .

Reactivity Example : The acetylamino group’s electron-withdrawing effect directs nucleophilic attacks to the thiazole’s C5 position .

Advanced: How does the presence of the acetylamino group affect the compound’s intermolecular interactions in crystal packing, as determined by Hirshfeld surface analysis?

Methodological Answer:
Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts:

  • Hydrogen Bonds : The acetylamino N-H forms strong H-bonds with carbonyl oxygens (2.8–3.0 Å), stabilizing crystal lattices .
  • π-π Stacking : Thiazole and acetyl groups participate in offset stacking (3.5–4.0 Å), contributing to packing density .
  • Van der Waals Interactions : Methyl groups at C4 create hydrophobic pockets (e.g., 15% contribution to Hirshfeld surface) .

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